molecular formula C10H6Br4O4 B3271816 Tetrabromophthalic acid dimethyl ester CAS No. 55481-60-2

Tetrabromophthalic acid dimethyl ester

Cat. No.: B3271816
CAS No.: 55481-60-2
M. Wt: 509.77 g/mol
InChI Key: GNBQLLNMXUOVRU-UHFFFAOYSA-N
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Description

Tetrabromophthalic acid dimethyl ester is a brominated ester compound with the chemical formula C10H6Br4O4. It is primarily used as a flame retardant due to its high bromine content, which makes it effective in reducing the flammability of various materials. This compound is also known for its stability and resistance to thermal degradation, making it suitable for use in a wide range of industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabromophthalic acid dimethyl ester can be synthesized through the esterification of tetrabromophthalic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps, such as distillation or recrystallization, to remove any impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Tetrabromophthalic acid dimethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to produce tetrabromophthalic acid and methanol.

    Transesterification: It can react with other alcohols to form different esters.

    Reduction: The bromine atoms can be reduced to form less brominated derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

    Transesterification: Catalyzed by acids or bases, such as sodium methoxide or sulfuric acid.

    Reduction: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Hydrolysis: Tetrabromophthalic acid and methanol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Less brominated derivatives of the original ester.

Scientific Research Applications

Tetrabromophthalic acid dimethyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a flame retardant additive in polymers and resins to enhance their fire resistance.

    Biology: Studied for its potential effects on biological systems, particularly in the context of environmental toxicity and bioaccumulation.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to degradation.

    Industry: Widely used in the production of flame-retardant materials, such as textiles, electronics, and construction materials.

Mechanism of Action

The flame-retardant properties of tetrabromophthalic acid dimethyl ester are primarily due to the presence of bromine atoms, which release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The compound’s stability and resistance to thermal degradation also contribute to its effectiveness as a flame retardant.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl)tetrabromophthalate: Another brominated flame retardant with similar applications.

    Tetrabromobisphenol A: A widely used brominated flame retardant with different chemical structure but similar flame-retardant properties.

Uniqueness

Tetrabromophthalic acid dimethyl ester is unique due to its specific ester structure, which provides a balance of stability and reactivity. Its high bromine content makes it particularly effective in flame retardancy, while its ester functionality allows for versatility in chemical modifications and applications.

Properties

IUPAC Name

dimethyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br4O4/c1-17-9(15)3-4(10(16)18-2)6(12)8(14)7(13)5(3)11/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBQLLNMXUOVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016692
Record name dimethyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55481-60-2
Record name dimethyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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